molecular formula C13H13NO4 B1391873 Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate CAS No. 1187163-38-7

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate

Cat. No.: B1391873
CAS No.: 1187163-38-7
M. Wt: 247.25 g/mol
InChI Key: HYKPCAFURSMDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring fused with a pyridine ring, which is substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate typically involves the reaction of 6-methoxy-2-pyridinecarbaldehyde with ethyl 2-furoate under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyridine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or alkylated furoates.

Scientific Research Applications

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme-substrate interactions.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(6-Hydroxy-2-pyridyl)-2-furoate
  • Ethyl 5-(6-Chloro-2-pyridyl)-2-furoate
  • Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate

Uniqueness

Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds, such as those with hydroxy, chloro, or methyl substituents, which may have different chemical and biological activities.

Properties

IUPAC Name

ethyl 5-(6-methoxypyridin-2-yl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-17-13(15)11-8-7-10(18-11)9-5-4-6-12(14-9)16-2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKPCAFURSMDHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-(6-Methoxy-2-pyridyl)-2-furoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.